

Preliminary Studies on SGC-CBP30 in Immunology: A Technical Guide

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Compound of Interest

Compound Name: *Sgc-cbp30*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research on **SGC-CBP30**, a potent and selective small-molecule inhibitor of the bromodomains of CREB-binding protein (CBP) and p300. It is intended to serve as a comprehensive resource for professionals in immunology and drug development, detailing the compound's mechanism of action, summarizing key quantitative findings, outlining experimental protocols, and visualizing its impact on critical inflammatory pathways.

Introduction to SGC-CBP30

SGC-CBP30 is a chemical probe that selectively targets the bromodomains of the highly homologous transcriptional co-activators CBP (also known as CREBBP) and p300 (also known as EP300).[1][2] These proteins are histone acetyltransferases (HATs) that play a crucial role in regulating gene expression by acetylating histones, which relaxes chromatin structure and facilitates the assembly of transcriptional machinery.[3] By binding to the acetyl-lysine recognition site within the bromodomain, **SGC-CBP30** prevents CBP and p300 from recognizing acetylated histones, thereby inhibiting the transcriptional activation of their target genes.[4] Given the integral role of CBP/p300 in the expression of pro-inflammatory cytokines and immune cell function, **SGC-CBP30** has emerged as a valuable tool for investigating novel therapeutic strategies for inflammatory and autoimmune diseases.[3][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of **SGC-CBP30** from various preliminary studies.

Table 1: In Vitro Inhibitory Activity of **SGC-CBP30**

Target	Assay Type	IC50 / Kd	Cell Line / System	Reference
CBP Bromodomain	Cell-free	Kd: 21 nM	-	[2] [7]
p300 Bromodomain	Cell-free	Kd: 32 nM	-	[2] [7]
CBP Bromodomain	Cell-free	IC50: 21 - 69 nM	-	[8]
p300 Bromodomain	Cell-free	IC50: 38 nM	-	[8]
CBP-Histone H3.3 Binding	NanoBRET Assay	EC50: 0.28 μ M	HEK293 cells	
Doxorubicin-stimulated p53	Luciferase Reporter Assay	IC50: 1.5 μ M	RKO cells	[1]
MYC Expression	QuantiGene Plex Assay	EC50: 2.7 μ M	AMO1 cells	[1]

Table 2: Selectivity Profile of **SGC-CBP30**

Off-Target	Selectivity Fold (vs. CBP)	Reference
BRD4 (BD1)	> 40-fold	[1] [2] [7]
BRD4 (BD2)	> 250-fold	[1]

Table 3: Effect of **SGC-CBP30** on Cytokine Production

Cytokine	Cell Type	Condition	Effect	Reference
IL-17A	Human Th17 cells	Th17-promoting conditions	Strong inhibition of secretion	[2][9][10]
TNF- α	Mouse model of sepsis	LPS challenge	Reduced serum levels	[11]
HMGB1	Mouse model of sepsis	LPS challenge	Reduced serum levels	[11]
HMGB1	THP-1 and primary mouse peritoneal macrophages	LPS stimulation	Decreased expression and release	[11][12]
Pro-inflammatory Cytokines (IL-1 β , MCP-1, IL-6)	Mouse model of inflammation	TNF- α stimulation	Decreased secretion	[13]

Mechanism of Action in Immune Regulation

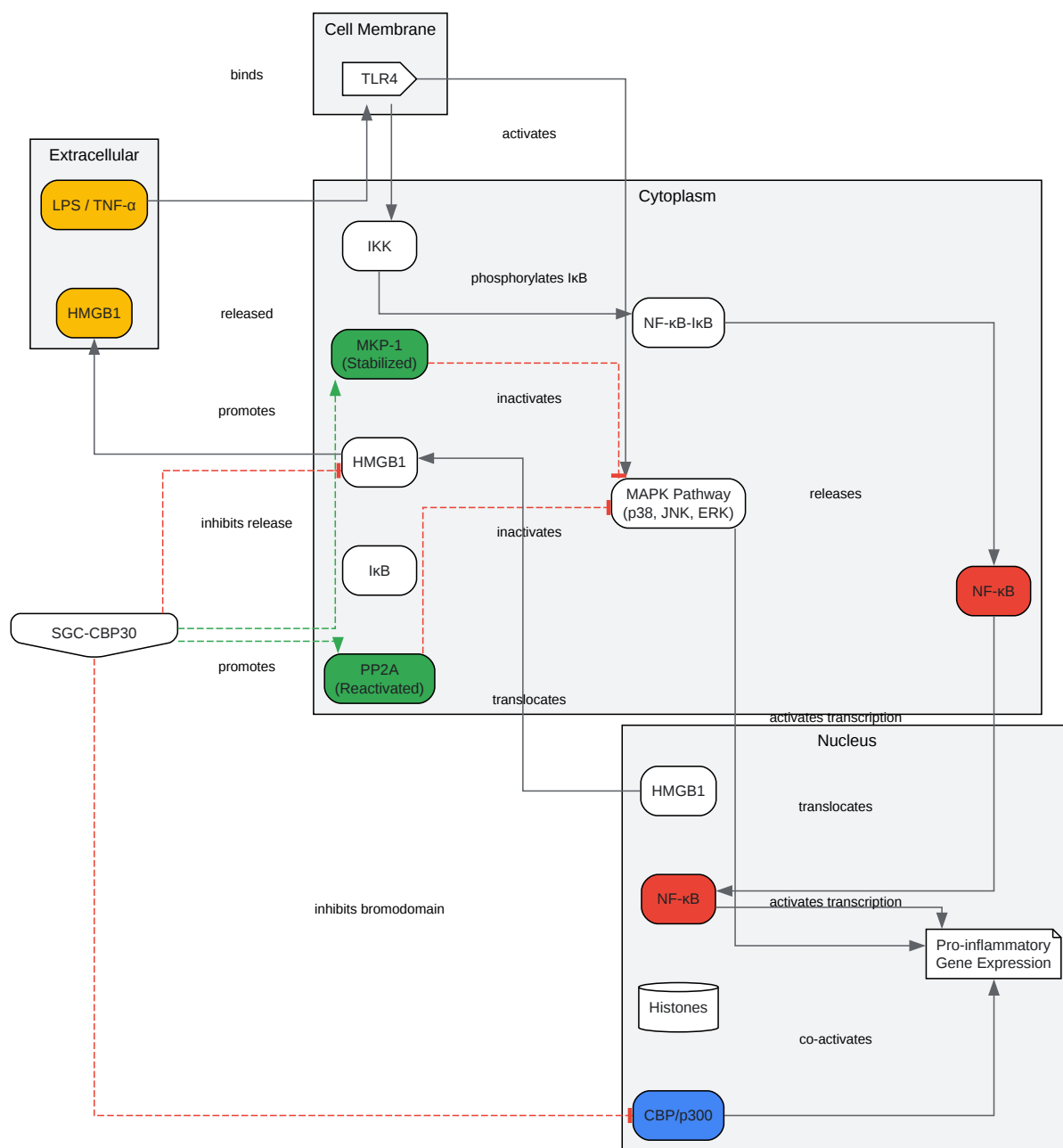
SGC-CBP30 exerts its immunomodulatory effects by interfering with key inflammatory signaling pathways and altering the function of critical immune cells.

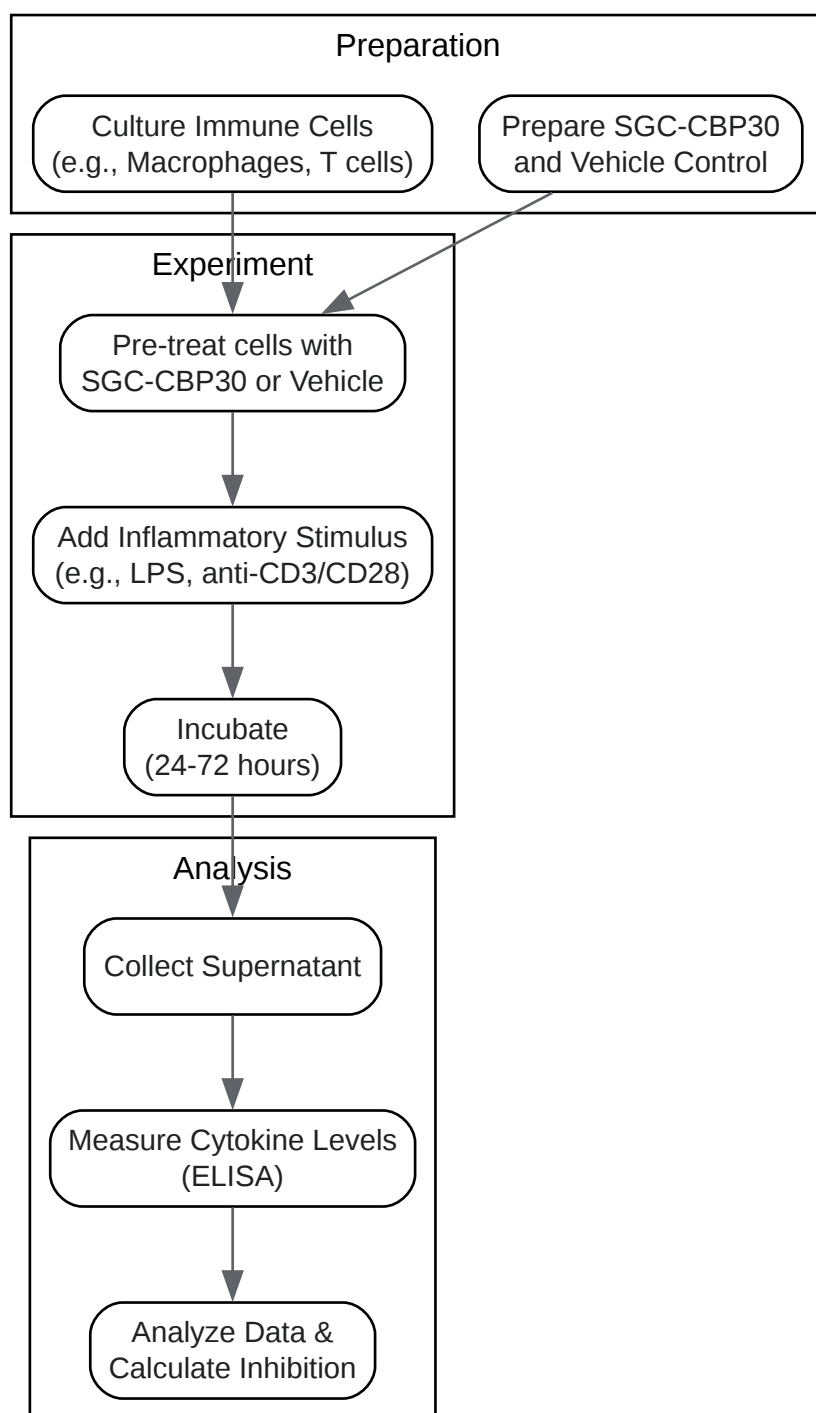
Inhibition of Pro-Inflammatory Signaling

CBP/p300 co-activators are essential for the transcriptional activity of key inflammatory transcription factors like NF- κ B. By inhibiting CBP/p300, **SGC-CBP30** can block the expression of numerous NF- κ B target genes, including pro-inflammatory cytokines.[13] Studies have shown that CBP/p300 bromodomain inhibition interferes with TNF- α -triggered inflammatory pathways, leading to reduced cytokine expression.[13]

In the context of sepsis, **SGC-CBP30** has been shown to block inflammatory responses mediated by High Mobility Group Box-1 (HMGB1), a late-stage mediator of lethal sepsis.[11][12] The inhibitor suppresses the expression and release of HMGB1 from macrophages. Furthermore, it attenuates the pro-inflammatory activity of HMGB1 by down-regulating the activation of MAPK and NF- κ B signaling pathways. This is achieved by reactivating protein

phosphatase 2A (PP2A) and stabilizing MAPK phosphatase 1 (MKP-1), which are negative regulators of these cascades.[\[11\]](#)[\[12\]](#)





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